molecular formula C21H18N4O2 B2842080 N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097866-86-7

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2842080
CAS No.: 2097866-86-7
M. Wt: 358.401
InChI Key: ZUJCYRKVAIMFHU-UHFFFAOYSA-N
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Description

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a xanthene core, an azetidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthene derivatives, azetidine-containing molecules, and pyridazine-based compounds. Examples include:

  • 9H-xanthen-9-one derivatives
  • Azetidine-3-carboxylic acid derivatives
  • Pyridazine-3-carboxamide derivatives

Uniqueness

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of the xanthene, azetidine, and pyridazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(25-12-14(13-25)23-19-10-5-11-22-24-19)20-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)20/h1-11,14,20H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJCYRKVAIMFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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